N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide
Overview
Description
N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide is a chemical compound that features an indole moiety linked to a cyclohexanamine group
Mechanism of Action
Target of Action
It is known that indole derivatives, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It is known that indole derivatives can interact with various targets in the body, potentially leading to a variety of physiological effects .
Biochemical Pathways
Indole derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission .
Result of Action
Indole derivatives are known to have diverse pharmacological properties, potentially leading to a variety of physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide typically involves the reaction between tryptamine and cyclohexanone. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-YL)ethyl]acetamide
- N-[2-(1H-Indol-3-YL)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-Indol-3-YL)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSPVJMMQHCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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